(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Overview
Description
The compound (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzothiazinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazinone Core: This step often involves the cyclization of a precursor molecule containing a benzyl group and a thiazine ring. The reaction conditions may include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Aminomethylene Group: The next step involves the reaction of the benzothiazinone core with 4-acetylphenylamine. This reaction is typically carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the formation of the desired product.
Oxidation to Form the Dioxide: The final step involves the oxidation of the intermediate compound to introduce the dioxide functionality. Common oxidizing agents used in this step include hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the nitrogen-containing functional groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is of significant interest. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are being explored in medicinal chemistry. Its ability to interact with specific biological targets could lead to the development of new medications for treating various diseases.
Industry
In the industrial sector, the compound’s properties may be leveraged for the development of new materials with specific characteristics, such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism by which (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(4-methylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- (3E)-3-{[(4-nitrophenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Uniqueness
The uniqueness of (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3E)-3-[(4-acetylanilino)methylidene]-1-benzyl-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17(27)19-11-13-20(14-12-19)25-15-23-24(28)21-9-5-6-10-22(21)26(31(23,29)30)16-18-7-3-2-4-8-18/h2-15,25H,16H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJDBARCGVLKDD-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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